molecular formula C3H4NOSi B12598830 CID 78067459

CID 78067459

Katalognummer: B12598830
Molekulargewicht: 98.15 g/mol
InChI-Schlüssel: DSSKGPZRCZEIQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78067459 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry

Analyse Chemischer Reaktionen

CID 78067459 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

CID 78067459 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions, contributing to the development of new compounds and materials. In biology, this compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its therapeutic potential, particularly in the treatment of specific diseases. Additionally, this compound has industrial applications, such as in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 78067459 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used. The detailed molecular pathways involved in the action of this compound are subjects of ongoing research, with studies aiming to elucidate the precise mechanisms underlying its effects.

Vergleich Mit ähnlichen Verbindungen

CID 78067459 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, biological activity, or applications. For example, compounds with similar molecular structures may exhibit different pharmacological properties or industrial uses. The comparison of this compound with its analogs helps to understand its distinct characteristics and potential advantages in various applications.

Eigenschaften

Molekularformel

C3H4NOSi

Molekulargewicht

98.15 g/mol

InChI

InChI=1S/C3H4NOSi/c1-3(4-2)5-6/h1-2H2

InChI-Schlüssel

DSSKGPZRCZEIQY-UHFFFAOYSA-N

Kanonische SMILES

C=C(N=C)O[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.